The Role of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA in Jasmonate Biosynthesis: An In-depth Technical Guide
The Role of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA in Jasmonate Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in plant growth, development, and defense. Their biosynthesis is a complex, multi-step process involving enzymes located in both chloroplasts and peroxisomes. While the canonical octadecanoid pathway (C18) leading to jasmonic acid (JA) is well-characterized, a parallel hexadecanoid pathway (C16) also contributes to the jasmonate pool. This technical guide focuses on the specific role of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA , an intermediate in the hexadecanoid pathway, detailing its position in the biosynthetic cascade, the enzymes responsible for its metabolism, and methodologies for its study.
Introduction to Jasmonate Biosynthesis
Jasmonate biosynthesis is initiated from the release of α-linolenic acid (a C18 fatty acid) or hexadecatrienoic acid (a C16 fatty acid) from chloroplast membranes. These fatty acids are then converted into the key intermediates 12-oxo-phytodienoic acid (OPDA) and dinor-oxo-phytodienoic acid (dn-OPDA), respectively, through the consecutive action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[1]
These intermediates are subsequently transported to the peroxisome for further processing. The final stages of jasmonic acid synthesis involve the reduction of the cyclopentenone ring and the shortening of the carboxylic acid side chain via β-oxidation.[2]
The Hexadecanoid Pathway and the Emergence of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
The hexadecanoid pathway, starting from C16 hexadecatrienoic acid, leads to the formation of dn-OPDA. Following its transport into the peroxisome, dn-OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to produce OPC-6 (3-oxo-2-(2Z-pentenyl)cyclopentane-1-hexanoic acid).[3] OPC-6 is then activated to its CoA ester, OPC-6-CoA, by an acyl-CoA ligase, likely OPC-8:0 CoA ligase 1 (OPCL1).[3]
The subsequent β-oxidation of OPC-6-CoA involves two cycles of four enzymatic reactions to yield jasmonic acid. 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA is a key intermediate in the first cycle of this β-oxidation process.
The Peroxisomal β-Oxidation Cascade
The β-oxidation of fatty acyl-CoAs is a cyclical process that shortens the acyl chain by two carbons in each cycle. The process involves four core enzymes:
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Acyl-CoA Oxidase (ACX): Introduces a double bond between the α and β carbons of the acyl-CoA thioester.
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Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond and then oxidizes the resulting hydroxyl group to a keto group.
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3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA.[4]
The shortened acyl-CoA then re-enters the cycle until the final product, jasmonyl-CoA, is formed.
The Specific Role and Metabolism of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA
3-Oxo-7Z,10Z-Hexadecadienoyl-CoA is the product of the multifunctional protein (MFP) in the first round of β-oxidation of the C16 fatty acyl-CoA derived from dn-OPDA. Its formation and subsequent cleavage are critical steps in the conversion of dn-OPDA to jasmonic acid.
The chemical structure of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA can be found in public chemical databases such as PubChem.[5]
Quantitative Data
While the general steps of β-oxidation are well-established, specific quantitative data for the enzymatic conversions of the C16 intermediates in the hexadecanoid pathway of jasmonate biosynthesis are not extensively documented in publicly available literature. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of the role of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA. Further research is required to populate this table with specific values for the hexadecanoid pathway.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Literature-derived examples for general β-oxidation) |
| Acyl-CoA Oxidase (ACX) | dn-OPDA-CoA | 2,3-trans-Enoyl-dn-OPDA-CoA | Km: ~2-10 µM (for various acyl-CoAs)[6] |
| Multifunctional Protein (MFP) | 2,3-trans-Enoyl-dn-OPDA-CoA, 3-Hydroxy-dn-OPDA-CoA | 3-Hydroxy-dn-OPDA-CoA, 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA | Data not readily available for specific intermediates. |
| 3-Ketoacyl-CoA Thiolase (KAT) | 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA, CoA | C14-Acyl-CoA, Acetyl-CoA | Activity is generally higher for medium-chain acyl-CoAs.[7] |
Experimental Protocols
The study of 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA and its role in jasmonate biosynthesis requires a combination of techniques for enzyme activity measurement and metabolite quantification.
Quantification of Jasmonate Biosynthesis Intermediates by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of jasmonates and their precursors.
Protocol: UPLC-MS/MS for Jasmonate Profiling
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Sample Preparation:
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Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
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Extract with a cold solvent mixture (e.g., methanol (B129727)/water/formic acid).
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Include internal standards (e.g., deuterated jasmonates) for accurate quantification.
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Centrifuge to pellet debris and collect the supernatant.
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Perform solid-phase extraction (SPE) for sample cleanup and enrichment.
-
-
UPLC Conditions:
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Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
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Gradient: A linear gradient from low to high organic phase.
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Flow Rate: 0.2-0.4 mL/min.
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Column Temperature: 40°C.
-
-
MS/MS Conditions:
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Ionization: Electrospray ionization (ESI) in negative ion mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
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MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte, including the intermediates of the hexadecanoid pathway.
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Enzyme Assays for β-Oxidation Enzymes
The activities of ACX, MFP, and KAT can be measured using spectrophotometric or fluorometric assays. These protocols are generally adaptable for specific substrates, including the intermediates of the hexadecanoid pathway.
Protocol: Acyl-CoA Oxidase (ACX) Activity Assay (Spectrophotometric)
This assay measures the production of hydrogen peroxide (H₂O₂) by ACX, which is coupled to the peroxidase-dependent oxidation of a chromogenic substrate.
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Reaction Mixture: Prepare a buffer (e.g., potassium phosphate, pH 7.5) containing a peroxidase substrate (e.g., 4-aminoantipyrine (B1666024) and phenol), horseradish peroxidase, and the acyl-CoA substrate (e.g., a synthesized C16 intermediate).
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Enzyme Extract: Prepare a protein extract from the plant tissue of interest.
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Assay: Initiate the reaction by adding the enzyme extract to the reaction mixture.
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Detection: Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) corresponding to the oxidized chromogen.
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Quantification: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Protocol: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay (Spectrophotometric)
This assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate.
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Reaction Mixture: Prepare a buffer (e.g., Tris-HCl, pH 8.0) containing the 3-ketoacyl-CoA substrate (e.g., 3-Oxo-7Z,10Z-Hexadecadienoyl-CoA), Coenzyme A, and Mg²⁺.
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Enzyme Extract: Prepare a protein extract.
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Assay: Initiate the reaction by adding the enzyme extract.
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Detection: Monitor the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm), which is characteristic of the enolate form of the β-keto group.
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Quantification: Calculate the enzyme activity from the rate of absorbance decrease.
Conclusion
3-Oxo-7Z,10Z-Hexadecadienoyl-CoA is a crucial, yet understudied, intermediate in the hexadecanoid pathway of jasmonate biosynthesis. Its formation and subsequent metabolism by the enzymes of the peroxisomal β-oxidation machinery are essential for the production of jasmonic acid from C16 precursors. While the general enzymatic steps are understood, a significant opportunity exists for further research to elucidate the specific enzyme kinetics and regulatory mechanisms governing this branch of jasmonate synthesis. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate details of the hexadecanoid pathway and its contribution to the overall jasmonate signaling network in plants. This knowledge will be invaluable for the development of novel strategies in agriculture and drug development that target plant stress responses and secondary metabolism.
References
- 1. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sketchviz.com [sketchviz.com]
- 6. worthe-it.co.za [worthe-it.co.za]
- 7. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
